![molecular formula C15H20O2 B14269437 3-[4-(Hexyloxy)phenyl]prop-2-enal CAS No. 149365-08-2](/img/structure/B14269437.png)
3-[4-(Hexyloxy)phenyl]prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Hexyloxy)phenyl]prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by a phenyl group substituted with a hexyloxy group at the para position and an aldehyde group at the end of a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexyloxy)phenyl]prop-2-enal typically involves the following steps:
Starting Material: The synthesis begins with 4-(Hexyloxy)benzaldehyde.
Aldol Condensation: The 4-(Hexyloxy)benzaldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide. This reaction forms the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Hexyloxy)phenyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-[4-(Hexyloxy)phenyl]prop-2-enoic acid.
Reduction: 3-[4-(Hexyloxy)phenyl]propan-1-ol.
Substitution: 3-[4-(Hexyloxy)-2-nitrophenyl]prop-2-enal (nitration product).
Scientific Research Applications
3-[4-(Hexyloxy)phenyl]prop-2-enal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-[4-(Hexyloxy)phenyl]prop-2-enal involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-enal: Lacks the hexyloxy group, making it less hydrophobic.
3-(4-Hydroxyphenyl)prop-2-enal: Contains a hydroxyl group instead of a hexyloxy group, affecting its solubility and reactivity.
Uniqueness
3-[4-(Hexyloxy)phenyl]prop-2-enal is unique due to the presence of the hexyloxy group, which enhances its hydrophobicity and may influence its biological activity and industrial applications.
Properties
CAS No. |
149365-08-2 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-(4-hexoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-5-13-17-15-10-8-14(9-11-15)7-6-12-16/h6-12H,2-5,13H2,1H3 |
InChI Key |
AQJRSZNGHXWFIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)

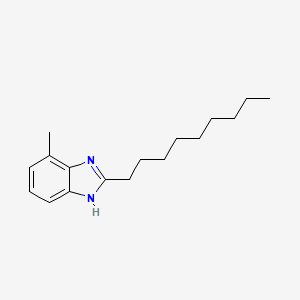
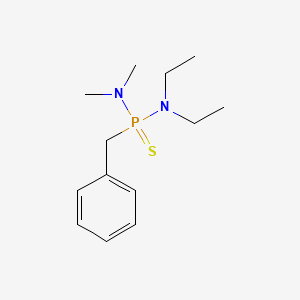
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)

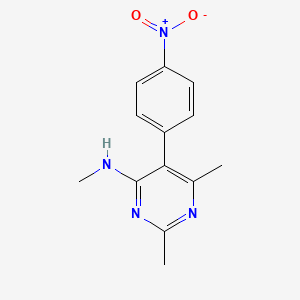
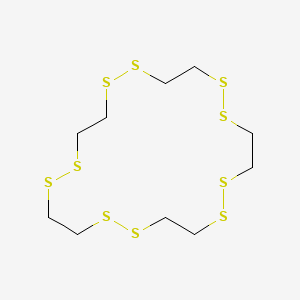

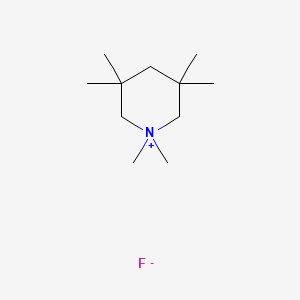
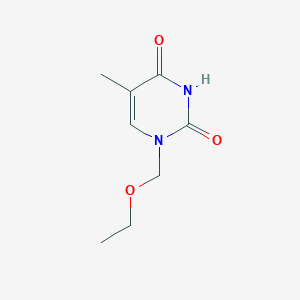
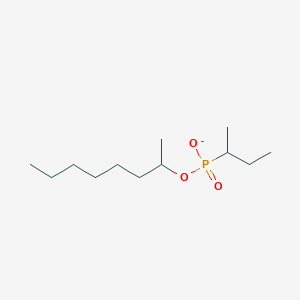
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)
